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Compound Name: o
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Cat. No. B090785

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 4-
Methoxyquinoline-2-carboxylic acid, a compound of interest in medicinal chemistry and
materials science. Quinolines and their derivatives are known for their wide range of biological
activities and presence in natural products.[1] Understanding the three-dimensional
arrangement of atoms and intermolecular interactions within the crystalline state is crucial for
structure-based drug design and the development of new materials with tailored properties.

This document summarizes the crystallographic data, details the experimental protocols for its
determination, and visualizes the workflow from synthesis to structural analysis. The analysis
reveals that the hydrated form of the title compound, C11HoNO3-2H20, crystallizes as a
zwitterion, with the quinoline nitrogen atom being protonated.[1]

Data Presentation

The crystallographic data for 4-Methoxyquinoline-2-carboxylic acid dihydrate has been
determined by single-crystal X-ray diffraction. A summary of the key quantitative data is
presented in the tables below for clarity and comparative analysis.

Table 1: Crystal Data and Structure Refinement Details[1]
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Parameter Value
Empirical Formula C11H13NOs
Formula Weight 239.23
Temperature 100(2) K
Wavelength 0.71073 A
Crystal System Monoclinic
Space Group P21/n

Unit Cell Dimensions

a 7.3378 (4) A
b 11.0104 (6) A
c 13.5934 (8) A
a 90°

B 98.787 (3)°

y 90°

Volume 1084.15 (11) A3
z 4

Calculated Density 1.465 Mg/m3
Absorption Coefficient 0.115 mm~1
F(000) 504

Data Collection

Diffractometer

Bruker APEXII DUO CCD area-detector

Reflections Collected

8743

Independent Reflections

3176 [R(int) = 0.058]

Refinement
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Refinement Method Full-matrix least-squares on F2
Data / Restraints / Parameters 3176/2/203

Goodness-of-fit on F2 1.03

Final R indices [I>2a()] R1=10.053, wR2=0.129

R indices (all data) R1=0.089, wR2=0.148

Table 2: Hydrogen Bond Geometry (A, °)[1]

D—H--A d(D—H) d(H--A) d(D--A) L(DHA)
N1—H1A--02 0.94 1.70 2.602 (3) 159
O1W—H1W--03 0.86 1.96 2.805 (3) 167
O1W—

0.86 1.97 2.812 (3) 166
H2W---02W
O2W—H3W--01  0.86 1.99 2.830 (3) 165
02W—

0.86 2.00 2.846 (3) 168
HAW---0O1W

Molecular and Crystal Structure Insights

The asymmetric unit of the crystal consists of one 4-methoxyquinolinium-2-carboxylate
molecule and two water molecules.[1] The quinoline ring system is essentially planar.[1] A key
feature of the molecular structure is the formation of an intramolecular N—H---O hydrogen
bond, creating an S(5) ring motif.[1]

In the crystal lattice, the zwitterionic molecules are linked by N—H---O and C—H---O hydrogen
bonds, forming distinct ring motifs.[1] Furthermore, the water molecules play a crucial role in
stabilizing the crystal structure by forming one-dimensional supramolecular chains along the c-
axis through O—H:---O hydrogen bonds.[1] These chains of water molecules and the organic
molecules are interconnected via further O—H---O hydrogen bonds, resulting in the formation
of ladder-like supramolecular ribbons.[1]
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Experimental Protocols

The experimental procedure for obtaining and analyzing the crystal structure of 4-
Methoxyquinoline-2-carboxylic acid dihydrate is detailed below.

Crystallization

Single crystals suitable for X-ray diffraction were grown from a methanol solution. A solution of
4-methoxyquinoline-2-carboxylic acid (50.8 mg) in methanol (20 ml) was gently warmed for
five minutes using a magnetic stirrer with a heating element.[1] The resulting clear solution was
then allowed to cool down to room temperature slowly. After several days, crystals of the title
compound formed from the mother liquor.[1]

X-ray Data Collection and Structure Refinement

A suitable single crystal was selected and mounted on a Bruker APEXII DUO CCD area-
detector diffractometer for data collection at a temperature of 100 K. The data were collected
using Mo Ka radiation (A = 0.71073 A). A multi-scan absorption correction was applied to the
collected data using SADABS.[1]

The crystal structure was solved using direct methods and refined by full-matrix least-squares
on F2 using the SHELXTL software package. All non-hydrogen atoms were refined
anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined
using a riding model.[1]

Visualization of the Experimental Workflow

The following diagram illustrates the key stages in the determination of the crystal structure of
4-Methoxyquinoline-2-carboxylic acid.
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Sample Preparation
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Caption: Experimental workflow for the crystal structure determination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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